1-nitroso-4-(propan-2-yl)piperazine
Description
Contextualization within the Class of N-Nitrosamine Compounds
N-nitrosamines are a class of organic compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. nih.govnih.govwikipedia.org Their general structure is R₂N-N=O, where R represents an alkyl or aryl group. wikipedia.orgepfl.ch The study of these compounds is a significant area of chemical research due to their widespread presence and reactivity.
Structural Features of N-Nitrosamines
The core of an N-nitrosamine molecule, the C₂N₂O group, is planar. wikipedia.orgepfl.ch This planarity is a result of the significant double bond character of the N-N bond, which restricts rotation. nih.gov For instance, in dimethylnitrosamine, a simple dialkylnitrosamine, the N-N and N-O bond lengths are 1.344 Å and 1.235 Å, respectively, in the gas phase. nih.gov This restricted rotation can lead to the existence of different stable rotamers (cis and trans isomers) in asymmetrically substituted nitrosamines, which can be distinguished by analytical techniques like NMR spectroscopy and chromatography. acanthusresearch.com
The N-nitroso group can also act as a directing group in certain chemical reactions, such as metal-catalyzed C-H activation of N-nitrosoaniline derivatives through the formation of cyclic ortho-metalated complexes. nih.gov Furthermore, aryl nitrosamines can undergo the Fischer-Hepp rearrangement in acidic conditions to form p-nitroso products. nih.govwikipedia.orgepfl.ch
General Chemical Significance of Piperazine-Derived Nitrosamines
Piperazine (B1678402) is a secondary amine that can react with nitrosating agents to form N-nitrosamines. nih.gov This reaction can lead to the formation of both N-mononitrosopiperazine (MNPz) and N,N'-dinitrosopiperazine (DNPz). nih.govnih.govoup.com The formation of these compounds is a subject of interest, particularly in contexts where piperazine is used, such as in certain industrial processes and historically as an antihelmintic drug. nih.govnih.govsigmaaldrich.com
Research has shown that piperazine-derived nitrosamines can be formed endogenously in the human body. nih.govoup.com Studies have monitored the urinary excretion of MNPz and its metabolites after the administration of piperazine citrate. nih.govsigmaaldrich.com The piperazine ring is also a common structural motif in various biologically active compounds, and its derivatives are explored in medicinal chemistry for their potential therapeutic applications. nih.gov
Overview of Key Research Areas and Methodological Approaches for the Compound
Research on 1-nitroso-4-(propan-2-yl)piperazine and related N-nitrosamines primarily focuses on their detection, quantification, and formation mechanisms. Given the trace levels at which these compounds are often found, highly sensitive and selective analytical methods are crucial.
Various analytical techniques are employed for the analysis of N-nitrosamines. These include:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method due to its high sensitivity, selectivity, and robustness. acs.orgwaters.comnih.gov It allows for the detection and quantification of trace levels of nitrosamines in various matrices. waters.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly valuable for differentiating nitrosamine (B1359907) impurities from other compounds. fda.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of volatile N-nitrosamines. acs.orgnih.gov
Capillary Electrophoresis (CE): This method offers an alternative approach for the separation and detection of nitrosamines. acs.orgnih.gov
Method development for nitrosamine analysis often involves optimizing sample preparation to enhance selectivity and sensitivity. waters.com This can include simple extraction methods, as well as more complex techniques like liquid-liquid extraction and solid-phase extraction. waters.com The choice of chromatographic conditions, such as the stationary phase and mobile phase composition, is also critical for achieving good separation and minimizing matrix effects. aurigeneservices.com
Interactive Data Table: Analytical Techniques for N-Nitrosamine Analysis
| Analytical Technique | Abbreviation | Key Features |
| Liquid Chromatography-Mass Spectrometry | LC-MS | High sensitivity and selectivity, suitable for a wide range of nitrosamines. acs.orgwaters.comnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Effective for volatile nitrosamines. acs.orgnih.gov |
| Capillary Electrophoresis | CE | Alternative separation technique. acs.orgnih.gov |
| High-Resolution Mass Spectrometry | HRMS | Provides high selectivity to differentiate from interfering substances. fda.gov |
Structure
3D Structure
Properties
CAS No. |
73742-54-8 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-nitroso-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C7H15N3O/c1-7(2)9-3-5-10(8-11)6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
ZQZWSARBZYEXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)N=O |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 1 Nitroso 4 Propan 2 Yl Piperazine
Established Synthetic Routes from Precursor Amines
The primary route to 1-nitroso-4-(propan-2-yl)piperazine begins with its secondary amine precursor, 1-(propan-2-yl)piperazine, also known as N-isopropylpiperazine. This precursor is typically synthesized through the N-alkylation of piperazine (B1678402) with an isopropyl halide. Following the preparation of the precursor, the key nitrosation step is performed.
The most established method for synthesizing N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. For this compound, this involves the reaction of 1-(propan-2-yl)piperazine with nitrous acid (HNO₂). Nitrous acid is highly unstable and is therefore typically generated in situ by carefully adding a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), to an acidified aqueous solution of the amine precursor. google.comlongdom.org The electrophilic nitrosating species, which can be the nitrosyl cation (NO⁺) or dinitrogen trioxide (N₂O₃), is then attacked by the nucleophilic nitrogen of the secondary amine to form the N-nitroso derivative.
A common side reaction in the nitrosation of piperazine derivatives is the formation of the dinitroso by-product, 1,4-dinitrosopiperazine, where both nitrogen atoms of the piperazine ring become nitrosated. google.comgoogle.com
The efficiency and selectivity of the nitrosation reaction are highly dependent on several key parameters. Proper control of these conditions is crucial to maximize the yield of the desired mono-nitrosated product and minimize the formation of by-products.
pH: The pH of the reaction medium is a critical factor. The formation of the active nitrosating agent, nitrous acid, from alkali metal nitrites requires an acidic environment. However, the secondary amine must be in its unprotonated, free-base form to act as an effective nucleophile. This necessitates a delicate balance, with syntheses often carried out in weakly acidic solutions. A patent for the synthesis of N-nitrosopiperazine specifies adjusting the solution to a pH in the range of 4 to 7. google.com
Temperature: Nitrosation is an exothermic reaction that is typically conducted at reduced temperatures to control the reaction rate, prevent the decomposition of thermally sensitive nitrous acid, and minimize side reactions. A patent for a related synthesis of 1-nitroso-4-methylpiperazine specifies a nitrosation temperature of 6-20 °C. google.com Another patent describes a broader range of -30 to 35 °C for generating N-nitrosopiperazine. google.com
Solvent: The reaction is frequently performed in an aqueous medium. Sometimes, an organic co-solvent, such as ethanol, is used to ensure the solubility of the amine substrate. longdom.org After the reaction is complete, the N-nitrosamine product is often extracted from the aqueous phase using a water-immiscible organic solvent like chloroform. google.com
The following table summarizes the typical reaction conditions for the nitrosation of piperazine derivatives.
| Parameter | Condition/Value | Purpose/Rationale | Reference |
|---|---|---|---|
| pH | 4 - 7 | Balances the need for acid to form HNO₂ with the need for the amine to be in its nucleophilic free-base form. | google.com |
| Temperature | -30 to 35 °C (general); 6 to 20 °C (specific example) | Controls reaction rate, prevents decomposition of nitrous acid, and minimizes by-product formation. | google.comgoogle.com |
| Solvent | Aqueous solution, sometimes with an alcohol co-solvent (e.g., ethanol). | Dissolves reactants. Product is often extracted later with an organic solvent (e.g., chloroform). | longdom.orggoogle.com |
| Pressure | Atmospheric | The reaction does not typically require elevated or reduced pressure. | N/A |
While in situ generation of nitrous acid is the most common method, other nitrosating systems have been developed. These alternatives can offer advantages such as milder reaction conditions or applicability to more complex molecules. cardiff.ac.uk
Nitrosyl Halides and Nitrosonium Salts: Reagents like nitrosyl chloride (NOCl) or nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents that can be used in organic solvents.
Electrochemical Synthesis: Non-conventional, acid-free methods include electrochemical procedures. One such method utilizes potassium or sodium nitrite in dichloromethane (B109758) for the late-stage N-nitrosation of drug molecules containing a secondary amine function. cardiff.ac.uk
Photochemical Methods: Photochemical approaches have also been explored, for instance, using a trans-nitrosation reaction where a nitroso group is transferred from a donor molecule to the target amine under photochemical conditions. cardiff.ac.uk
The table below highlights some of these alternative systems.
| Nitrosating System | Description | Advantage | Reference |
|---|---|---|---|
| Nitrosyl Halides (e.g., NOCl) | A conventional alternative to nitrous acid, used in organic solvents. | Can be more reactive in certain applications. | cardiff.ac.uk |
| Electrochemical Nitrosation | An acid-free method using NaNO₂ or KNO₂ in an organic solvent like dichloromethane. | Avoids harsh acidic conditions, suitable for sensitive substrates and late-stage functionalization. | cardiff.ac.uk |
| Photochemical Trans-nitrosation | Transfer of a nitroso group from a donor molecule (e.g., N-nitrosodiphenylamine) under light. | Offers a different reaction pathway that may be useful for specific substrates. | cardiff.ac.uk |
Chemical Modifications and Derivatization Strategies
Once synthesized, this compound can be a starting point for creating other specialized molecules, such as isotopically labeled standards for analytical studies or a wider library of related nitrosamines.
Isotopically labeled compounds, particularly those containing stable heavy isotopes like deuterium (B1214612) (²H), are invaluable tools in analytical chemistry. They are widely used as internal standards in mass spectrometry-based quantification assays, allowing for highly accurate measurements. The synthesis of deuterated this compound can be achieved by incorporating deuterium into the precursor molecule before the nitrosation step. researchgate.net
Synthetic strategies include:
Using a deuterated alkylating agent, such as 2-iodopropane-d₇, to introduce a deuterated isopropyl group onto the piperazine ring.
Starting with a deuterated piperazine ring, such as piperazine-d₈, and then performing the alkylation with a non-labeled isopropyl group.
A patent describing the synthesis of deuterated analogs of the piperazine-containing drug ranolazine (B828) demonstrates the general feasibility of preparing deuterated reagents and using them in subsequent synthetic steps to build the final labeled molecule. googleapis.com
The synthetic methodologies used for this compound are broadly applicable to a wide range of N-substituted piperazine precursors. By varying the substituent on the fourth position of the piperazine ring, a diverse library of chemically related piperazine nitrosamine (B1359907) derivatives can be generated. This is useful for structure-activity relationship studies and for creating analytical standards for related nitrosamine impurities.
Examples of such derivatives that can be synthesized using similar nitrosation chemistry include:
1-Nitroso-4-methylpiperazine: Synthesized from 1-methylpiperazine. google.com
1-Nitroso-4-phenylpiperazine: Synthesized from 1-phenylpiperazine.
1-Nitroso-4-ethylpiperazine: Synthesized from 1-ethylpiperazine.
The following table lists some related piperazine nitrosamine derivatives.
| Compound Name | Precursor Amine | Reference |
|---|---|---|
| 1-Nitroso-4-methylpiperazine | 1-Methylpiperazine | google.com |
| 1-Nitroso-4-ethylpiperazine | 1-Ethylpiperazine | synzeal.com |
| 1-Nitroso-4-phenylpiperazine | 1-Phenylpiperazine | synzeal.com |
| 1,4-Dinitrosopiperazine | Piperazine or 1-Nitrosopiperazine (B26205) | google.comgoogle.com |
Advanced Analytical Methodologies for the Characterization and Quantification of 1 Nitroso 4 Propan 2 Yl Piperazine
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of nitrosamines, providing the necessary separation from complex matrix components before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile N-nitrosamines. kirj.ee The methodology involves separating compounds in a gaseous mobile phase, followed by ionization and detection by a mass spectrometer. For nitrosamine (B1359907) analysis, direct liquid injection is often employed as it is effective for a wide range of volatilities. restek.com
Several ionization techniques can be utilized, including electron impact (EI) and positive-ion chemical ionization (PICI). kirj.eegcms.cz PICI, using reagent gases like methane (B114726) or ammonia, can offer higher sensitivity for certain nitrosamines compared to EI. kirj.ee To enhance selectivity and specificity, especially in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is frequently recommended. gcms.czlabrulez.comrestek.com This tandem MS approach operates in Multiple Reaction Monitoring (MRM) mode, significantly improving signal-to-noise ratios and lowering detection limits into the parts-per-billion (ppb) range. gcms.czlabrulez.com Sample preparation often involves an extraction step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances. kirj.eeedqm.eu
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Triple Quadrupole Mass Spectrometer (GC-MS/MS) | gcms.czrestek.com |
| Injection | 2 µL, Direct Liquid Injection | gcms.cz |
| Ionization Mode | Electron Impact (EI) at 70 eV | gcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.czedqm.eu |
| Sample Preparation | Extraction with dichloromethane (B109758) from a basified sample | edqm.eu |
| Quantification | Calibration curves ranging from ~1 to 120 ppb | restek.com |
Liquid Chromatography (LC) Methods (e.g., HPLC, UPLC)
Liquid chromatography (LC) methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are powerful alternatives for nitrosamine analysis, particularly for compounds that are less volatile or thermally unstable. rsc.org These techniques separate analytes in a liquid mobile phase.
A common approach is reversed-phase HPLC utilizing columns like octadecylsilane (B103800) (C18) or XSelect HSS T3. lcms.cznih.govwaters.com Detection is often performed using an ultraviolet (UV) detector. waters.com To improve specificity when using UV detection, a post-column reaction system can be employed. nih.gov In this setup, N-nitrosamines eluted from the column are subjected to photohydrolysis in a UV photoreactor, which converts them into nitrite (B80452) ions. nih.gov These ions can then be determined colorimetrically using the Griess reagent, enhancing the specificity of detection in complex matrices. nih.gov UPLC systems offer faster analysis times and improved resolution compared to traditional HPLC. lcms.czrsc.org
| Parameter | Condition | Reference |
|---|---|---|
| System | HPLC or UPLC | lcms.czwaters.com |
| Column | XSelect HSS T3 or Hypersil GOLD C18 | lcms.czwaters.com |
| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with formic acid | lcms.czsielc.com |
| Detection | Photodiode Array (PDA) UV Detector | waters.com |
| Post-Column Reaction (optional) | UV photohydrolysis followed by Griess reagent colorimetry | nih.gov |
| Quantification Limit (LOQ) | 10–20 ng/mL for some nitrosamines by HPLC-UV | waters.com |
Hyphenated LC-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Enhanced Sensitivity and Specificity
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the state-of-the-art for the trace analysis of nitrosamine impurities. sigmaaldrich.com This approach offers superior sensitivity and specificity compared to LC with UV detection and provides a faster alternative to many GC-MS methods. rsc.org It is particularly advantageous for analyzing both volatile and non-volatile nitrosamines. rsc.org
LC-tandem MS (LC-MS/MS) is a widely adopted quantitative technique. sigmaaldrich.commdpi.comresearchgate.net Using a triple quadrupole mass spectrometer in MRM mode allows for the detection of specific precursor-to-product ion transitions for each analyte, minimizing matrix interference and achieving very low limits of detection (LOD) and quantification (LOQ). scholaris.camdpi.comhsa.gov.sg For example, methods have been validated for the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a related compound, with LOQs as low as 0.05 µg/g to 0.15 ppm in pharmaceutical products. fda.gov.twmdpi.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), often using Orbitrap technology, provides highly accurate mass measurements. lcms.czrsc.org This capability allows for confident identification of compounds based on their exact mass and is invaluable for both targeted quantification and screening for unknown impurities. lcms.cz Electrospray ionization (ESI) is a commonly used ion source for LC-MS analysis of nitrosamines. fda.gov.twscholaris.ca
| Parameter | Condition | Reference |
|---|---|---|
| System | UHPLC with Triple Quadrupole or High-Resolution (Q-Exactive Orbitrap) Mass Spectrometer | lcms.czmdpi.com |
| Column | Reversed-phase (e.g., C18) or HILIC | lcms.czscholaris.ca |
| Ion Source | Heated Electrospray Ionization (HESI) in positive mode | rsc.orgscholaris.ca |
| Detection Mode | Tandem MS (MRM) or Full Scan MS (HRMS) | lcms.czmdpi.com |
| Detection Limits (LOD) | 0.4 to 12 ng/L for a suite of nitrosamines in water (LC-HRMS) | lcms.czrsc.org |
| Recovery | Typically 68-83% in water matrices | lcms.czrsc.org |
Spectroscopic Characterization Techniques
While chromatography is used for separation and quantification, spectroscopy is essential for the unambiguous structural elucidation and characterization of compounds like 1-nitroso-4-(propan-2-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For N-nitrosopiperazines, NMR is crucial for studying their stereochemistry. researchgate.net The piperazine (B1678402) ring can exist in different conformations (e.g., chair and boat), and the nitroso group can lead to cis and trans isomers, all of which can be distinguished by NMR. researchgate.net
For instance, studies on N,N'-dinitrosopiperazine show distinct signals for the cis and trans chair conformers. researchgate.net The chemical shifts and coupling patterns of the protons on the piperazine ring provide definitive proof of the structure and stereoisomerism. researchgate.netrsc.org In complex cases, Density Functional Theory (DFT) calculations can be used to help assign the observed NMR signals to specific isomers and conformers. nih.gov While a specific spectrum for this compound is not detailed in the provided sources, analysis would follow the principles established for similar N-nitrosopiperazine and N-nitrosopiperidine compounds. researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. N-nitrosamines exhibit characteristic absorption spectra with two main bands: a strong absorption maximum around 230 nm (attributed to a π → π* transition) and a weaker band near 330-340 nm (from an n → π* transition). researchgate.net
This property is exploited in HPLC-UV methods for quantification, where detection is typically set at one of the absorption maxima. waters.com However, the more significant application of UV light in nitrosamine analysis is through photolysis. The N-NO bond in nitrosamines can be broken by UV irradiation. researchgate.netresearchgate.net This photochemical reaction forms the basis of highly sensitive detection methods where the nitrosamine is first photolytically cleaved to produce nitric oxide or nitrite. acs.orgnih.govresearchgate.net The resulting product can then be detected with high sensitivity by chemiluminescence or by a colorimetric reaction (Griess test), providing a more specific signal than direct UV detection. nih.govacs.orgnih.gov This technique is also fundamental to studies on the environmental fate and photochemical degradation of nitrosamines in aqueous solutions. researchgate.netmdpi.comacs.org
| Compound Name | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | 227 | ~330 | researchgate.netdoi.org |
| N-nitrosodiethylamine (NDEA) | 230 | ~335 | researchgate.netdoi.org |
| N-nitrosodipropylamine (NDPA) | 232 | ~335 | doi.org |
| N-nitrosodibutylamine (NDBA) | 234 | ~335 | doi.org |
| N-nitrosopiperidine (NPIP) | 234 | ~340 | doi.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a potent analytical tool for the identification of functional groups within a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events correspond to the characteristic vibrational modes of its functional groups. The resulting IR spectrum provides a unique molecular "fingerprint," which is instrumental in confirming the compound's structural identity.
Key absorption bands in the IR spectrum of this compound are anticipated to arise from the stretching and bending vibrations of its bonds. The N-N=O stretching vibration of the nitroso group is particularly significant and typically appears in the 1486–1408 cm⁻¹ region. Additionally, the C-N stretching vibrations associated with the piperazine ring and the isopropyl group would generate distinct signals, generally found in the fingerprint region between 1000 and 1350 cm⁻¹. The C-H stretching vibrations from the alkyl portions of the molecule (the isopropyl and piperazine ring) would be observable in the 3000-2800 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-N=O (Nitroso) | Stretching | 1486 - 1408 |
| C-N (Piperazine/Amine) | Stretching | 1350 - 1000 |
| C-H (Alkyl) | Stretching | 3000 - 2800 |
Development and Validation of Analytical Methods for Complex Chemical Matrices
Accurately quantifying this compound, particularly in the presence of related compounds or impurities, requires the development and validation of robust analytical methods. Techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are frequently employed for this purpose due to their high sensitivity and selectivity.
Sample Preparation and Extraction Methodologies
Effective sample preparation is a crucial preliminary step to isolate the target analyte from interfering matrix components, thereby ensuring accurate and reliable quantification. For the analysis of N-nitroso compounds like this compound, several extraction techniques are utilized.
Supported liquid extraction (SLE) and solid-phase extraction (SPE) are common methods. SLE involves the absorption of the sample onto a solid support, after which the analyte is eluted with an organic solvent. SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. For a moderately polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) stationary phase or a reverse-phase sorbent like C18 could be appropriate, depending on the sample matrix.
Liquid-liquid extraction (LLE) is another established technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. The choice of solvent is critical for achieving efficient extraction of the target analyte.
Method Sensitivity, Selectivity, and Robustness
The validation of an analytical method is essential to confirm its fitness for a specific purpose. Key parameters evaluated during validation include sensitivity, selectivity, and robustness.
Sensitivity is characterized by the method's limit of detection (LOD) and limit of quantification (LOQ). For nitrosamine impurities, analytical methods are often required to achieve very low detection levels, sometimes in the parts-per-billion (ppb) or ng/mL range. For example, a validated HPLC-MS/MS method for other nitrosamines has demonstrated an LOQ as low as 0.2 ng/mL. Another method for N-nitrosopiperazine achieved a method limit of quantification (MLOQ) of 0.25 µg/L.
Selectivity is the method's ability to accurately measure the analyte without interference from other components in the sample, such as impurities or matrix components. In liquid chromatography, selectivity is fine-tuned by optimizing the stationary phase, mobile phase composition, and detector settings. The use of tandem mass spectrometry (LC-MS/MS) provides exceptionally high selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte.
Robustness demonstrates the method's reliability by measuring its capacity to remain unaffected by small, deliberate variations in its parameters, such as mobile phase composition, pH, or column temperature. A robust method will show minimal changes in analyte retention time, peak shape, and quantification when subjected to these minor adjustments.
| Validation Parameter | Description | Typical Performance for Nitrosamine Analysis |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.002 - 575 µg/L |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.005 - 0.25 µg/L |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | High, especially with MS/MS detection |
| Robustness | The ability to withstand small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | Consistent and reproducible results with minor parameter changes |
Chemical Reactivity, Stability, and Transformation Pathways of 1 Nitroso 4 Propan 2 Yl Piperazine
Photochemical Degradation Studies
The absorption of light can induce significant chemical changes in nitrosamine (B1359907) compounds. Studies on analogous compounds provide insight into the potential photochemical fate of 1-nitroso-4-(propan-2-yl)piperazine.
The fundamental mechanism of direct photolysis for N-nitrosamines involves the cleavage of the N-N bond following the absorption of a photon. This primary step results in the formation of a piperazinyl radical and a nitric oxide (NO) radical. researchgate.net While specific quantum yields for this compound have not been documented, kinetic modeling of the photolysis of the parent compound, 1-nitrosopiperazine (B26205), has yielded parameters that are within the range reported for other nitrosamines. researchgate.net
The degradation of N-nitrosopiperazines is dependent on the wavelength of light. N-nitrosopiperazine has been observed to degrade slowly upon exposure to broad-band UV light. nih.govresearchgate.net Furthermore, investigations of 1-nitrosopiperazine under natural sunlight conditions have confirmed its susceptibility to photochemical breakdown. researchgate.net It is expected that the rate of this degradation is proportional to the intensity of the light source.
The end products of photochemical degradation are influenced by the surrounding chemical environment. In simulation studies of atmospheric conditions, the photolysis of 1-nitrosopiperazine was found to produce several degradation products.
Identified Photodegradation Products of 1-Nitrosopiperazine
| Precursor Compound | Identified Photodegradation Products | Study Context |
|---|---|---|
| 1-Nitrosopiperazine (PZNO) | 1-Nitropiperazine (PZNO₂) | Simulated atmospheric chamber researchgate.net |
Hydrolytic Stability and Decomposition Kinetics
Hydrolysis represents a key pathway for the degradation of chemical compounds in aqueous environments. The stability of the piperazine (B1678402) ring and its substituents to hydrolysis is a critical factor in its environmental persistence.
The rate of hydrolysis for piperazine derivatives often exhibits a strong dependence on the pH of the solution. nih.govnih.gov Research on various complex molecules containing a piperazine ring has demonstrated that the degradation can be catalyzed by both acids and bases. nih.gov For some piperazine-based compounds, unexpected bell-shaped curves in the pH-rate profile have been observed, which suggests a change in the rate-determining step of the hydrolysis mechanism as the pH varies. nih.gov In other related compounds, the rate of hydrolysis has been shown to increase exponentially as the pH rises from 7 to 10. researchgate.net
General Influence of pH on the Hydrolysis of Piperazine Derivatives
| pH Range | General Observation | Mechanistic Implication |
|---|---|---|
| Acidic | Acid-catalyzed hydrolysis observed in some derivatives. nih.govnih.gov | Protonation of the molecule facilitates nucleophilic attack by water. |
| Neutral | Spontaneous water-catalyzed degradation can occur. nih.gov | Reaction with water molecules without acid or base catalysis. |
Temperature is a critical factor influencing the stability of chemical compounds. Studies on N-nitrosopiperazine reveal a high degree of thermal stability in aqueous solutions, showing no significant degradation even at a temperature of 150°C. nih.govresearchgate.net
However, under specific industrial conditions, such as those found in amine-based carbon capture systems, the thermal decomposition of nitroso-piperazine compounds has been observed. researchgate.net This decomposition process is reported to follow first-order kinetics, with the rate dependent on the concentration of the nitrosamine and the chemical loading of the solution. researchgate.net Forced degradation studies conducted on other nitrosamine impurities have also highlighted that decomposition can be significantly accelerated under oxidative and acidic conditions, with the rate being a function of both temperature and exposure time. mdpi.com
Oxidation-Reduction Reactions and Other Chemical Transformations
The transformation of related N-nitrosopiperazine compounds has been studied, particularly in the context of environmental and industrial processes like CO2 capture. For instance, N-nitrosopiperazine can be formed from piperazine in the presence of nitrogen oxides. Studies on other nitrosamines have shown that formation can occur through the oxidation of related amine precursors. However, specific studies on the transformation pathways initiated by oxidation or reduction of this compound itself are not present in the available literature.
Mechanistic Investigations of Degradation Pathways
Detailed mechanistic investigations into the degradation pathways specifically for this compound are not extensively covered in published research. However, the degradation of the parent compound, N-nitrosopiperazine, has been a subject of study, offering potential insights.
N-nitrosopiperazine has been found to be relatively stable under thermal stress at temperatures typical for amine regeneration in industrial processes, but it can degrade when exposed to UV light. The degradation mechanisms for nitrosamines can be complex. For the parent N-nitrosopiperazine, collision-induced dissociation studies suggest that fragmentation can occur through the loss of the nitroso group (NO) or nitrosyl hydride ([H,N,O]).
Theoretical and Computational Chemistry of 1 Nitroso 4 Propan 2 Yl Piperazine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-nitroso-4-(propan-2-yl)piperazine. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its electronic structure and predict a variety of its chemical behaviors. Methodologies such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly employed for their balance of computational cost and accuracy in studying nitrosamines and related compounds. nih.govnih.govresearchgate.netnih.gov
Geometrical Parameters and Conformational Analysis
The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The presence of the nitroso group and the isopropyl group on the nitrogen atoms introduces specific conformational preferences.
Computational studies on analogous N-nitrosopiperazines reveal that the N-N bond length is a critical parameter, often correlating with the bond's strength. researchgate.net The geometry around the nitrosated nitrogen atom is typically planar or near-planar, indicating sp² hybridization.
Table 1: Representative Calculated Geometrical Parameters for N-Nitrosopiperazines (Note: These are representative values for the core N-nitrosopiperazine structure based on computational studies of analogous compounds, as specific data for this compound is not available in the reviewed literature.)
| Parameter | Typical Calculated Value |
| N-N Bond Length | 1.35 - 1.40 Å |
| N=O Bond Length | ~1.23 Å |
| C-N (piperazine ring) | 1.46 - 1.48 Å |
| C-C (piperazine ring) | ~1.54 Å |
| C-N-C (piperazine ring) | ~112° |
| N-N=O Angle | ~114° |
Source: Based on general data from computational studies on N-nitrosamines and piperazine derivatives. researchgate.net
Conformational analysis would further involve assessing the rotational barrier of the N-N bond and the orientation of the isopropyl group, which can exist in different staggered or eclipsed forms relative to the piperazine ring. The lowest energy conformation would be the most populated at room temperature.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
For N-nitrosamines, the HOMO is often localized on the nitrogen atoms and the nitroso group, while the LUMO is typically a π* orbital associated with the N=O bond. nih.gov This distribution is crucial for understanding their reactivity, including their susceptibility to electrophilic attack and their behavior in photochemical reactions. nih.govacs.org
Table 2: Representative Frontier Orbital Energies for a Generic N-Nitrosopiperazine (Note: These values are illustrative and based on general computational results for similar nitrosamines. The exact energies for this compound would require specific calculations.)
| Orbital | Typical Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Primarily located on the piperazine nitrogen and the nitroso group; relates to electron-donating ability. |
| LUMO | -0.5 to +0.5 | Primarily a π* orbital of the N=O group; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.0 to 8.0 | Indicator of chemical reactivity and stability. |
Source: Synthesized from general principles of computational chemistry of nitrosamines. researchgate.netnih.gov
Bond Strengths and Stability Predictions (e.g., N-N bond)
A key aspect of the chemistry of N-nitrosamines is the relative weakness of the N-N bond. The strength of this bond is a critical factor in their thermal and photochemical stability. Computational chemistry allows for the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically.
For many N-nitrosamines, the cleavage of the N-N bond is a primary step in their degradation pathways. nih.gov The calculated BDE for the N-N bond in nitrosamines can vary depending on the substituents on the amine nitrogen. Generally, the N-N bond dissociation energy in simple nitroso compounds is relatively low. For instance, the C-N bond dissociation energy in nitrosyl cyanide has been determined to be around 28.8 kcal/mol. rsc.org Studies on nitramines have shown a correlation between the N-N bond length and the dissociation energy; longer bonds are typically weaker. icm.edu.pl Quantum chemical studies on N-nitroso derivatives of piperazine have also explored the relationship between N-N bond strength, bond length, and the energy gap of frontier orbitals. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Transition State Analysis for Formation and Degradation Reactions
The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent. impactfactor.org Computational models can map out the energy profile of this reaction, identifying the transition state and calculating the activation energy barrier. nih.gov For example, in the presence of carbonyl compounds, the formation of N-nitrosamines can be enhanced through iminium ion and carbinolamine pathways, with activation energies for these reactions being computationally determined to be relatively low (<18 kcal/mol). nih.gov
Similarly, the degradation of nitrosamines, for instance through UV photolysis or reaction with hydroxyl radicals, can be modeled. nih.gov Transition state analysis reveals the most likely pathways for decomposition, such as the initial cleavage of the N-N bond. nih.gov For the degradation of N-nitrosodimethylamine (NDMA) induced by hydroxyl radicals, different reaction pathways, including H-abstraction and HO• addition, have been identified with their corresponding free energy profiles and transition states. nih.gov
Energy Landscapes and Reaction Pathways
The complete energy landscape provides a comprehensive picture of a chemical reaction. It maps the potential energy of the system as a function of the geometric coordinates of the atoms. By exploring this landscape, chemists can predict the most favorable reaction pathways.
In degradation processes, the energy landscape can reveal competing pathways. For instance, computational studies on protonated N-nitrosopiperazine have shown that at lower activation energies, intramolecular isomerization followed by the loss of NO is a key pathway, while at higher energies, the direct loss of nitrosyl hydride can compete. nih.govresearchgate.net Recent quantum chemical calculations on the activation of N-nitrosamines have provided detailed free energy profiles for their metabolic activation, highlighting the formation of intermediate diazonium ions and their subsequent reactions. nih.govfrontiersin.org
Advanced Modeling Techniques in Chemical Research (e.g., DFT, QSAR-based on chemical descriptors, not toxicity)
The study of this compound, like many N-nitrosamine compounds, benefits significantly from theoretical and computational chemistry. These methods provide deep insights into molecular structure, reactivity, and properties that are often difficult or hazardous to obtain through experimental means alone. Advanced modeling techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this regard. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from research on analogous N-nitrosopiperazines and other nitrosamines offer a clear framework for its theoretical investigation.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties, including geometric structures, vibrational frequencies, and reaction energetics.
For N-nitrosamine compounds, DFT calculations are crucial for understanding their conformational landscape. The rotation around the N-N bond in nitrosamines results in the existence of Z and E isomers, and DFT can accurately predict the relative stability of these conformers. For instance, a study on various asymmetrical N-nitrosamines utilized DFT calculations to assign NMR signals to specific Z and E isomers, demonstrating the reliability of this approach in structural elucidation. mdpi.com The Gibbs free energies for different conformers are calculated to determine the most stable configurations. mdpi.com
In the context of this compound, DFT would be employed to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the energy barrier for rotation around the N-N bond to understand the interconversion between possible isomers.
Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.
A DFT study on protonated N-nitrosopiperazine using the B3LYP/6-311++G(d,p) level of theory successfully determined the potential energy surface for its fragmentation, providing insight into its mass spectrometric behavior. researchgate.netnih.gov This type of analysis would be directly applicable to understanding the stability and degradation pathways of this compound.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. These models are built on the premise that the structure of a molecule dictates its properties and activities. In the context of chemical research (distinct from toxicity prediction), QSAR can be used to predict physicochemical properties.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the property of interest. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), and 3D (e.g., molecular shape).
For a class of compounds like nitrosamines, QSAR models have been developed to understand their carcinogenic potency, which is intrinsically linked to their chemical reactivity and metabolic activation. nih.gov A study on a diverse set of nitroso-compounds demonstrated that a QSAR model based on 0D, 1D, and 2D descriptors could effectively predict their carcinogenic potency. sciforum.net While the focus of this article is not on toxicity, the chemical descriptors used in such studies are fundamental to the molecule's reactivity.
For this compound, a QSAR study would involve calculating a range of descriptors. An example of descriptors that could be calculated is presented in the table below, based on general practice in the field.
| Descriptor Type | Descriptor Example | Potential Relevance |
|---|---|---|
| 0D | Molecular Weight | Fundamental property influencing physical characteristics. |
| 1D | Number of Nitrogen Atoms | Relates to the potential for specific chemical interactions. |
| 2D | Topological Polar Surface Area (TPSA) | Influences solubility and membrane permeability. |
| 3D | Molecular Volume | Relates to steric interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Indicates electronic reactivity and susceptibility to nucleophilic/electrophilic attack. |
A recent study highlighted a two-step modeling approach for N-nitrosamines, which included a linear discriminant analysis with quantum mechanical and classical descriptors, followed by a 3D-QSAR model. nih.govacs.org This sophisticated approach underscores the importance of combining different types of descriptors to build robust predictive models.
By applying these advanced modeling techniques, researchers can gain a comprehensive understanding of the chemical nature of this compound, from its fundamental electronic structure to its potential behavior in complex systems, all while minimizing direct experimental handling of a potentially hazardous compound.
Future Directions in Research on 1 Nitroso 4 Propan 2 Yl Piperazine
Emerging Analytical Techniques and Methodological Improvements
The accurate detection and quantification of 1-nitroso-4-(propan-2-yl)piperazine, often present at trace levels, is crucial for quality control and risk assessment. Future research will likely focus on the development and refinement of analytical methods to achieve lower detection limits, higher selectivity, and faster analysis times.
Currently, methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones for nitrosamine (B1359907) analysis. ajpaonline.comakjournals.comnih.gov For analogous compounds like 1-methyl-4-nitrosopiperazine (B99963), ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully employed, offering enhanced sensitivity and specificity. nih.gov It is anticipated that similar UHPLC-MS/MS methods will be adapted and optimized for this compound.
A significant challenge in nitrosamine analysis is the potential for artifact formation during the analytical process itself. pmda.go.jp Methodological improvements will aim to minimize such artifacts. This includes the careful selection of solvents and pH conditions during sample preparation. For instance, in the analysis of related compounds, methanol (B129727) has been shown to be a more suitable diluent than water to prevent hydrolysis and subsequent artifactual formation of nitrosamines. mdpi.com
Furthermore, high-resolution mass spectrometry (HRMS) is an emerging technique that offers high selectivity and the ability to differentiate between nitrosamine impurities and other structurally similar compounds. fda.gov The application of LC-HRMS will be instrumental in the unambiguous identification and quantification of this compound in complex matrices. fda.gov Another promising avenue is the use of direct analysis in real time-mass spectrometry (DART-MS), which requires minimal sample preparation and offers high-throughput screening capabilities. nih.gov
The following table summarizes emerging and established analytical techniques applicable to the analysis of this compound and related nitrosamines.
| Analytical Technique | Abbreviation | Key Advantages for Nitrosamine Analysis |
| High-Performance Liquid Chromatography | HPLC | Versatile, robust, and widely available for separation. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile and thermally stable nitrosamines. |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, suitable for trace-level quantification. ajpaonline.comnih.govnih.gov |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | Faster analysis times and improved resolution compared to conventional LC-MS/MS. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | High selectivity, accurate mass measurement for unambiguous identification. fda.gov |
| Direct Analysis in Real Time-Mass Spectrometry | DART-MS | Rapid screening with minimal sample preparation. nih.gov |
Advancements in Understanding Complex Chemical Transformation Networks
The formation and degradation of this compound are part of a complex network of chemical reactions. Future research will focus on elucidating these transformation pathways to better predict and control its presence.
N-nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents like nitrites or nitrogen oxides. utexas.edu For piperazine-based compounds, nitrosation can lead to the formation of mononitrosated and dinitrosated species. utexas.edu The kinetics of N-nitrosopiperazine formation have been studied in the context of CO2 capture systems, where piperazine (B1678402) is used as a solvent. These studies show that the reaction is influenced by factors such as temperature, pH, and the concentration of reactants. nih.govepa.gov Similar kinetic studies for this compound will be crucial to understand its formation under various conditions.
The degradation of nitrosamines is another critical area of research. Photolysis, or degradation by light, is a known pathway for nitrosamine decomposition. nih.gov Studies on other nitrosamines have shown that the rate of photolysis can be influenced by the pH of the solution. nih.gov Research into the photolytic stability of this compound will provide insights into its environmental fate.
Furthermore, oxidative and thermal degradation pathways need to be explored. For instance, N-nitrosopiperazine has been shown to be thermally stable at high temperatures but can degrade slowly when exposed to UV light. nih.govresearchgate.net Experimental studies combined with advanced analytical techniques will be necessary to identify the various degradation products and map out the complete transformation network of this compound. This understanding is vital for developing effective mitigation strategies in industrial processes where this compound may be formed.
Integration of Computational and Experimental Approaches in Chemical Characterization
The synergy between computational chemistry and experimental studies offers a powerful approach to understanding the properties and reactivity of this compound at a molecular level.
Quantum chemical calculations, such as those using density functional theory (DFT), can provide valuable insights into the structure, electronic properties, and thermochemistry of nitrosopiperazines. researchgate.net Such calculations have been used to analyze the strength of the N-N bond and the stability of different conformers of N-nitro and N-nitroso derivatives of piperazine. researchgate.net These theoretical studies can help in predicting the reactivity of this compound and understanding its formation and degradation mechanisms.
Computational modeling can also aid in the interpretation of experimental data. For example, DFT calculations have been used to determine the potential energy surface for the fragmentation of protonated N-nitrosopiperazine in mass spectrometry, helping to elucidate the observed fragmentation patterns. nih.govresearchgate.net This integrated approach can enhance the confidence in the identification of the compound in complex samples.
Furthermore, computational studies can be employed to predict the reaction pathways and activation energies for the formation and degradation of this compound. nih.gov For instance, computational chemistry has been used to investigate the mechanisms of nitrosamine formation in amine-based CO2 capture systems, validating experimental findings. researchgate.net By combining theoretical predictions with experimental validation, a comprehensive understanding of the chemical behavior of this compound can be achieved. This integrated strategy will be instrumental in developing predictive models for its formation and fate, ultimately contributing to better control and risk management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-nitroso-4-(propan-2-yl)piperazine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via nitrosation of 4-(propan-2-yl)piperazine, typically using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to control exothermic reactions. Critical parameters include pH (maintained at 1–2), reaction time (2–4 hours), and stoichiometric excess of NaNO₂ (~1.2 equiv.) . Post-synthesis purification involves liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (silica gel, hexane:ethyl acetate gradients) to isolate the nitroso derivative .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expected signals include a singlet for the nitroso group (-N=O) at δ 3.5–4.0 ppm and multiplet patterns for the isopropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for CH) .
- IR : Strong absorption bands at 1450–1500 cm⁻¹ (N=O stretching) and 2800–3000 cm⁻¹ (C-H stretching of isopropyl) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₇H₁₅N₃O (calc. 157.12) .
Advanced Research Questions
Q. What strategies can mitigate conflicting data in biological activity studies of this compound derivatives (e.g., toxicity vs. efficacy)?
- Methodological Answer : Contradictions often arise from structural modifications (e.g., cyclodextrin inclusion complexes reducing toxicity but lowering activity ). To resolve this:
Comparative SAR Analysis : Systematically vary substituents (e.g., nitroso vs. carbonyl groups) and assess IC₅₀ in cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and correlate with experimental EC₅₀ values .
Dose-Response Profiling : Establish thresholds for therapeutic indices (LD₅₀/EC₅₀) in murine models .
Q. How can crystallographic data resolve ambiguities in the supramolecular interactions of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Determine bond lengths (e.g., N-N=O at ~1.2 Å) and angles to confirm nitroso geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust packing) .
- DFT Calculations : Compare experimental vs. computed electrostatic potential maps to validate hydrogen-bonding motifs .
Q. What experimental design considerations are critical for optimizing this compound’s reactivity in click chemistry or triazole synthesis?
- Methodological Answer :
- Catalytic Systems : Use Cu(I)/sodium ascorbate for azide-alkyne cycloaddition (2–4 mol% catalyst, 25–40°C) .
- Solvent Optimization : Biphasic systems (H₂O:DCM 1:2) enhance regioselectivity for 1,4-triazoles .
- Reaction Monitoring : In-situ FTIR tracks nitroso group consumption (peak decay at 1450 cm⁻¹) .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
Force Field Calibration : Re-parameterize AMBER/CHARMM for nitroso-piperazine moieties using high-level QM (e.g., CCSD(T)/6-311++G(d,p)) .
Free-Energy Perturbation (FEP) : Simulate binding affinities under physiological conditions (PBS buffer, 310 K) .
Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) to 5-HT₁A receptors .
Structural and Mechanistic Insights
Q. What role does the nitroso group play in modulating enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Test inhibition of monoamine oxidase (MAO) using fluorometric kits (e.g., Sigma MAO-Glo™). Nitroso derivatives show competitive inhibition (Kᵢ ~10 μM) via covalent adduct formation with FAD cofactors .
- EPR Spectroscopy : Detect radical intermediates during nitroso-redox reactions (e.g., with NADPH oxidases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
